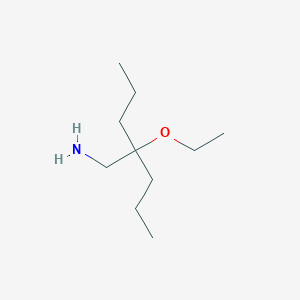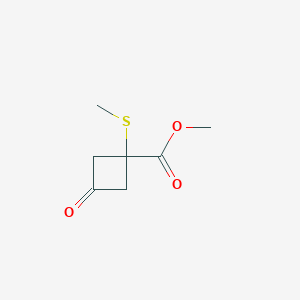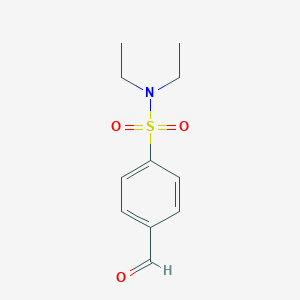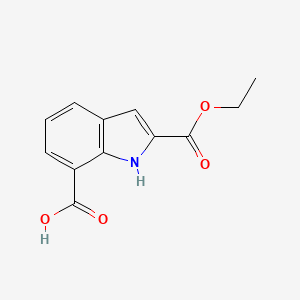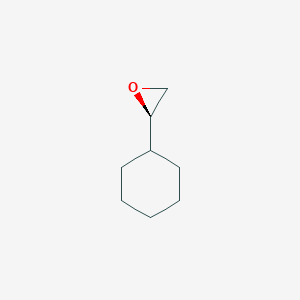
(2R)-2-cyclohexyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-cyclohexyloxirane is an organic compound that belongs to the class of epoxides Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-cyclohexyloxirane typically involves the epoxidation of alkenes. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of tert-butyl hydroperoxide (TBHP) as the oxidizing agent and titanium isopropoxide as the catalyst. The reaction is carried out at low temperatures to maintain the stability of the epoxide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize waste and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-cyclohexyloxirane undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the epoxide can yield alcohols.
Substitution: Nucleophiles can attack the less hindered carbon of the epoxide ring, leading to ring-opening and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide. The reactions are typically carried out in the presence of a catalyst, such as molybdenum or tungsten compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in the presence of a base to facilitate the ring-opening reaction.
Major Products
Oxidation: The major products are diols, which can be further functionalized for various applications.
Reduction: The primary products are alcohols, which can serve as intermediates in the synthesis of other compounds.
Substitution: The products depend on the nucleophile used, resulting in a variety of substituted alcohols, amines, or thiols.
Applications De Recherche Scientifique
(2R)-2-cyclohexyloxirane has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of epoxide hydrolases.
Medicine: Research is ongoing to explore its use in drug development, especially for its potential anti-inflammatory and anticancer properties.
Industry: It is utilized in the production of polymers and as a precursor for the synthesis of various fine chemicals.
Mécanisme D'action
The mechanism by which (2R)-2-cyclohexyloxirane exerts its effects involves the interaction with molecular targets such as enzymes. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition. This interaction can affect various biochemical pathways, including those involved in inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-cyclohexyloxirane: The enantiomer of (2R)-2-cyclohexyloxirane, which has similar chemical properties but different biological activities due to its chirality.
Cyclohexene oxide: A structurally similar compound without the chiral center, used in similar applications but with different reactivity.
Styrene oxide: Another epoxide with an aromatic ring, used in polymer production and as a chemical intermediate.
Uniqueness
This compound is unique due to its chiral nature, which allows for enantioselective reactions. This property is particularly valuable in the synthesis of pharmaceuticals, where the chirality of a molecule can significantly impact its biological activity and efficacy.
Propriétés
Numéro CAS |
153546-27-1 |
|---|---|
Formule moléculaire |
C8H14O |
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
(2R)-2-cyclohexyloxirane |
InChI |
InChI=1S/C8H14O/c1-2-4-7(5-3-1)8-6-9-8/h7-8H,1-6H2/t8-/m0/s1 |
Clé InChI |
NPRYHWFMGPYJIY-QMMMGPOBSA-N |
SMILES isomérique |
C1CCC(CC1)[C@@H]2CO2 |
SMILES canonique |
C1CCC(CC1)C2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15300965.png)
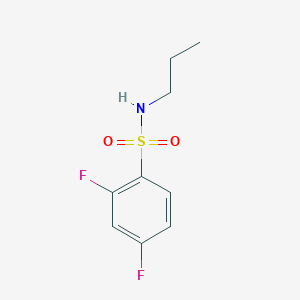
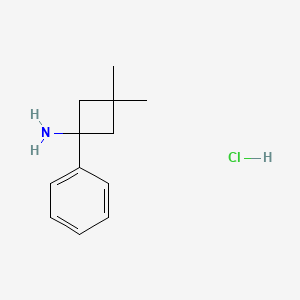

![[1-(Difluoromethyl)cyclobutyl]methanethiol](/img/structure/B15300999.png)
![(1R)-1-[4-(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B15301001.png)
